TPSA Reduction via N-Methylation vs. Primary Aniline
N-Methylation of the aniline nitrogen in n-Methyl-3-(2-methylthiazol-4-yl)aniline reduces the topological polar surface area (TPSA) from 67.15 Ų (for the primary aniline analog 3-(2-methylthiazol-4-yl)aniline) to 24.92 Ų, a decrease of 42.23 Ų or approximately 63% . This is accompanied by a reduction in hydrogen-bond donor count from 2 to 1, while the hydrogen-bond acceptor count increases from 2 to 3 due to the tertiary amine character . The lower TPSA value (below the commonly cited 60–70 Ų threshold for CNS penetration) and reduced H-bond donor capacity are consistent with improved predicted membrane permeability and oral absorption potential .
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | TPSA = 24.92 Ų; H-bond donors = 1; H-bond acceptors = 3; LogP = 3.16 (ChemScene computational chemistry data) |
| Comparator Or Baseline | 3-(2-Methylthiazol-4-yl)aniline (CAS 89250-34-0): PSA = 67.15 Ų; H-bond donors = 2; H-bond acceptors = 2; LogP = 3.28 (HGT-CIRS database) |
| Quantified Difference | ΔTPSA = −42.23 Ų (−63%); ΔH-bond donors = −1; ΔH-bond acceptors = +1 |
| Conditions | In silico computational prediction; values from ChemScene and HGT-CIRS/ChemSpider databases |
Why This Matters
The 63% reduction in TPSA is a decisive factor for procurement when the intended downstream application requires enhanced membrane permeability, blood-brain barrier penetration, or oral bioavailability—properties for which the primary aniline analog would be substantially less suitable.
